

Head-to-head comparison of different Glycovir formulations in antiviral assays.

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Head-to-Head Comparison of Glycyrrhizic Acid Derivatives in Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antiviral activity of various glycyrrhizic acid (GL) derivatives, often explored for their therapeutic potential against a range of viruses. The data and protocols presented are compiled from peer-reviewed studies to facilitate informed decisions in virology research and drug development. Glycyrrhizic acid, a triterpenoid saponin from licorice root, and its synthetic modifications have demonstrated inhibitory effects against several viruses, including coronaviruses and HIV.[1][2][3][4] This guide will focus on the direct comparison of these derivatives in standardized antiviral assays.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of different glycyrrhizic acid derivatives has been evaluated in cell-based assays, with key metrics being the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of a compound.

Table 1: Antiviral Activity of Glycyrrhizic Acid Derivatives against SARS-CoV



The following table summarizes the anti-SARS-CoV activity of 15 glycyrrhizic acid derivatives as reported by Hoever et al. (2005). The study utilized a cytopathic effect (CPE) reduction assay in Vero cells.

Compound	Modification	IC50 (μM)	СС50 (µМ)	Selectivity Index (SI)
Glycyrrhizic Acid (GL)	Parent Compound	>1000	>10000	>10
Derivative 1	Introduction of 2- acetamido-β-D- glucopyranosyla mine	100	>10000	>100
Derivative 2	Amide of GL	14	580	41
Derivative 3	Conjugate with two amino acid residues	14	300	21

Data extracted from a study on the anti-SARS-CoV activity of glycyrrhizic acid derivatives.

Table 2: Antiviral Activity of "Glycyvir" Formulation against SARS-CoV-2 and HIV-1 Pseudoviruses

"Glycyvir" is described as a multi-component mixture containing mainly mono-, di-, tri-, and tetranicotinates of glycyrrhizic acid.[5][6] The following data is from a study by Fomenko et al. (2022), which tested this mixture against different viral strains.



Virus Strain	Assay Type	IC50 (μM)	СС50 (µМ)	Selectivity Index (SI)
SARS-CoV-2 (hCoV- 19/Australia/VIC 01/2020)	MTT Assay (Vero E6 cells)	2-8	>100	>12.5-50
HIV-1 Pseudovirus (Subtype B)	Luciferase Reporter Assay (TZM-bl cells)	3.9-27.5	>100	>3.6-25.6
HIV-1 Pseudovirus (Subtype A6)	Luciferase Reporter Assay (TZM-bl cells)	3.9-27.5	>100	>3.6-25.6
HIV-1 Pseudovirus (CRF63_02A)	Luciferase Reporter Assay (TZM-bl cells)	3.9-27.5	>100	>3.6-25.6

Data from a study evaluating a multi-component mixture of glycyrrhizic acid nicotinates.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key antiviral assays mentioned in the comparative data tables.

Cytopathic Effect (CPE) Reduction Assay for SARS-CoV

This assay is a standard method for evaluating the efficacy of antiviral compounds by measuring their ability to inhibit the visible damage (cytopathic effect) caused by viral infection in cultured cells.[7]

Materials:

- Vero E6 cells
- 96-well microplates



- Minimum Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS) and 50 μg/mL gentamicin
- Test compounds (glycyrrhizic acid derivatives) dissolved in DMSO
- SARS-CoV viral stock
- Neutral red solution
- Spectrophotometer

Procedure:

- Cell Preparation: Seed Vero E6 cells in 96-well plates to form a confluent monolayer.
- Compound Dilution: Prepare serial dilutions of the test compounds in MEM with 2% FBS.
- Infection and Treatment:
 - Remove the growth medium from the cell monolayers.
 - Add the diluted test compounds to the wells.
 - Infect the cells with SARS-CoV at a specified multiplicity of infection (MOI).
 - Include virus-only (positive control) and cell-only (negative control) wells on each plate.
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until at least 80% CPE is observed in the virus control wells.
- Quantification of Cell Viability:
 - Remove the medium and add neutral red solution to stain the viable cells.
 - After incubation, wash the cells and extract the dye.
 - Measure the absorbance at 540 nm using a spectrophotometer.
- Data Analysis:



- Calculate the percentage of cell viability for each compound concentration relative to the cell control.
- Determine the IC50 (the concentration of the compound that inhibits CPE by 50%) and
 CC50 (the concentration that reduces cell viability by 50%) using regression analysis.
- Calculate the Selectivity Index (SI = CC50 / IC50).

MTT Assay for SARS-CoV-2

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used here to determine cell viability after viral infection and treatment.

Materials:

- Vero E6 cells
- · 96-well plates
- Dulbecco's Modified Eagle Medium (DMEM) with 2% FBS
- · Test compounds
- SARS-CoV-2 viral stock
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

- Cell Seeding: Plate Vero E6 cells in 96-well plates and incubate overnight.
- Treatment and Infection:
 - Treat the cells with various concentrations of the test compounds.
 - Infect the cells with SARS-CoV-2.



- Include appropriate controls (virus-only, cell-only, and drug-only).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- Data Analysis: Similar to the CPE assay, calculate IC50, CC50, and SI values.

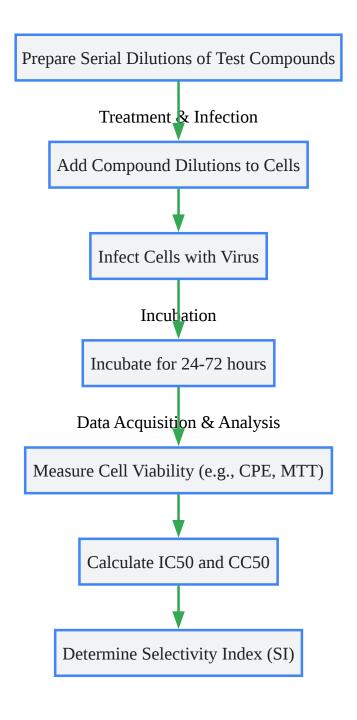
Visualizations

Experimental Workflow for Antiviral Screening

The following diagram illustrates a general workflow for screening antiviral compounds using a cell-based assay.



Assay Setup Seed Host Cells in 96-well Plates



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Caption: A generalized workflow for in vitro antiviral compound screening.



Proposed Mechanism of Action of Glycyrrhizic Acid Derivatives

The antiviral mechanism of glycyrrhizic acid and its derivatives is multifaceted and not fully elucidated, but several key interactions have been proposed.[1][2][3]



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Caption: Proposed antiviral mechanisms of glycyrrhizic acid derivatives.

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